molecular formula C14H13ClN4S B5557048 2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B5557048
M. Wt: 304.8 g/mol
InChI Key: DHODCEFOLIKJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to a class of heterocyclic compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . These compounds are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of such compounds often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of these heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of “2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine” is characterized by the presence of a 1,2,4-triazolo[1,5-a]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound also contains a sulfur atom, which is part of a thioether group attached to a 2-chlorobenzyl moiety .

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. The triazolopyrimidine scaffold, in particular, has shown promise in inhibiting cell proliferation in various cancer cell lines. Research indicates that certain triazolopyrimidine derivatives can act as potent inhibitors of CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in tumor cells, offering a potential pathway for cancer therapy.

Antimicrobial Activity

The growing resistance to conventional antibiotics has led to an increased interest in pyrimidine derivatives as potential antimicrobial agents. Studies have shown that triazolopyrimidine compounds can exhibit significant antibacterial and antifungal activities . These compounds can be designed to target specific microbial strains, providing a new avenue for the treatment of infectious diseases.

Antiviral Activity

Triazolopyrimidines have also been identified as promising antiviral agents. Their ability to interfere with viral replication makes them valuable in the fight against viral infections. The structural diversity of triazolopyrimidines allows for the synthesis of derivatives that can target a wide range of viruses, including those responsible for serious human diseases .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic effects of pyrimidine derivatives make them suitable for the development of new pain management and anti-inflammatory drugs. By modulating inflammatory pathways, these compounds can provide relief from pain and inflammation without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Properties

Oxidative stress is implicated in numerous diseases, and antioxidants play a crucial role in mitigating this stress. Triazolopyrimidine derivatives have demonstrated antioxidant properties, which could be harnessed in the development of therapies for conditions caused by oxidative damage .

Antimalarial Activity

Malaria remains a major global health challenge, and the search for new antimalarial drugs is ongoing. Pyrimidine derivatives, including triazolopyrimidines, have shown potential as antimalarial agents. Their ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria, makes them candidates for further antimalarial drug development .

Type 2 Diabetes Management

The management of type 2 diabetes involves regulating blood sugar levels and improving insulin sensitivity. Triazolopyrimidine derivatives have been explored for their potential use in treating type 2 diabetes, offering a new approach to a disease that affects millions worldwide .

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c1-9-7-10(2)19-13(16-9)17-14(18-19)20-8-11-5-3-4-6-12(11)15/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHODCEFOLIKJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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